molecular formula C11H19N3O2 B13482139 Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate

Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate

Cat. No.: B13482139
M. Wt: 225.29 g/mol
InChI Key: IBQQUBHTJJFTOH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for the preparation of imidazole derivatives. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoate is unique due to its combination of an imidazole ring with amino and ester functional groups

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoate

InChI

InChI=1S/C11H19N3O2/c1-9-13-6-8-14(9)7-4-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3

InChI Key

IBQQUBHTJJFTOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCC(C)(C(=O)OC)N

Origin of Product

United States

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